molecular formula C16H18O2S2 B14466325 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene CAS No. 65972-18-1

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene

Cat. No.: B14466325
CAS No.: 65972-18-1
M. Wt: 306.4 g/mol
InChI Key: RLFQOFZGVPBXNM-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to an ethanesulfonyl moiety, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene typically involves the reaction of benzyl mercaptan with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can form strong interactions with various biological molecules, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is unique due to its combination of a benzylsulfanyl group and an ethanesulfonyl moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

65972-18-1

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(2-benzylsulfanylethylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C16H18O2S2/c1-14-7-9-16(10-8-14)20(17,18)12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3

InChI Key

RLFQOFZGVPBXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCSCC2=CC=CC=C2

Origin of Product

United States

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